DMA trihydrochloride
Overview
Description
DMA trihydrochloride, also known as 1,3-bis(4,5-dimethoxy-2-nitrophenyl)urea trihydrochloride, is a fluorescent compound with the chemical formula C27H29ClN6O2 and a molecular weight of 505.02 g/mol . It is a colorless crystalline solid that is soluble in water and some organic solvents. This compound is known for its applications in chemical and biological research, particularly as a fluorescent agent.
Mechanism of Action
Target of Action
DMA trihydrochloride is a fluorescent compound . It has been evaluated for its cytotoxicity against human tumor cell lines, which include the cervix carcinoma cell line (HeLa), breast carcinoma cell line (MCF7), and brain glioma cell line (U87) . Therefore, these cell lines can be considered as the primary targets of this compound.
Mode of Action
It has been observed that the compound exhibits cytotoxicity against certain human tumor cell lines This suggests that this compound may interact with these cells in a way that inhibits their growth or induces cell death
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetic properties of this compound and their impact on its bioavailability.
Result of Action
The primary observed result of this compound’s action is its cytotoxic effect on certain human tumor cell lines . This suggests that the compound may have potential applications in cancer therapy.
Biochemical Analysis
Biochemical Properties
DMA trihydrochloride interacts with various biomolecules in biochemical reactions. In organic synthesis, it can serve as a condensing agent, initial electron donor, and amino trapping agent
Cellular Effects
The compound has been found to exhibit cytotoxic effects on various human tumor cell lines, including the cervix carcinoma cell line (HeLa), breast carcinoma cell line (MCF7), and brain glioma cell line (U87) . The IC50, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, was observed at 5.3 μM for this compound in MCF7 cells and 3.4 μM in HeLa cells .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
DMA trihydrochloride can be synthesized through the reaction of dimethylaminoethanol with hydrochloric acid under acidic conditions . The reaction typically involves the following steps:
Reaction: Dimethylaminoethanol is reacted with hydrochloric acid to form the trihydrochloride salt.
Crystallization: The resulting trihydrochloride salt is then crystallized from the reaction mixture.
Purification: The crystallized product is filtered and washed to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity and yield.
Chemical Reactions Analysis
DMA trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted urea compounds.
Scientific Research Applications
DMA trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent agent in various chemical assays and experiments.
Biology: The compound is employed in biological studies to label and track cellular components due to its fluorescent properties.
Industry: It is used in the synthesis of other chemical compounds and as a reagent in organic synthesis.
Comparison with Similar Compounds
DMA trihydrochloride can be compared with other similar fluorescent compounds, such as:
Dimethylacetamide (DMA): Unlike this compound, dimethylacetamide is primarily used as a solvent in organic synthesis.
Hoechst 33342: This is another fluorescent dye used for staining DNA in cells.
The uniqueness of this compound lies in its specific fluorescent properties and its potential cytotoxic effects on cancer cells, making it a valuable tool in both chemical and biological research.
Biological Activity
Dimethylamine trihydrochloride (DMA trihydrochloride) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is a derivative of dimethylamine, which is known for its involvement in numerous biochemical pathways. Its structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications, including antimicrobial, anticancer, and analgesic properties .
Pharmacological Activities
- Antimicrobial Activity : DMA derivatives have demonstrated significant antimicrobial properties. They are effective against a range of bacterial infections, suggesting their potential use in treating infectious diseases .
- Anticancer Properties : Research indicates that DMA compounds can modulate pathways involved in tumor growth and metastasis. For instance, studies have shown that certain DMA derivatives induce apoptosis and autophagy in cancer cells, highlighting their potential as anticancer agents .
- Radioprotection : A notable study evaluated the radioprotective effects of DMA in a mouse model bearing Ehrlich ascites tumors. The compound was shown to selectively protect normal tissues from radiation damage while maintaining tumoricidal effects, achieving a dose-reduction factor of 1.28 .
- Analgesic Effects : Some DMA derivatives exhibit analgesic properties, making them candidates for pain management therapies. Their efficacy in pain relief has been attributed to their ability to modulate pain pathways .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cellular Uptake : DMA derivatives often enter cells via specific transporters, such as polyamine transporters, which facilitate their accumulation in target tissues .
- Induction of Apoptosis and Autophagy : Certain studies have shown that DMA compounds can trigger apoptotic pathways and autophagy in cancer cells, leading to cell death and reduced tumor viability .
- Free Radical Scavenging : DMA has been identified as a free radical scavenger, which contributes to its radioprotective properties by mitigating oxidative stress induced by radiation exposure .
Table 1: Summary of Biological Activities of this compound
Case Study: Radioprotection in Mice
A study conducted on mice with Ehrlich ascites tumors demonstrated that administering this compound before radiation exposure significantly reduced morbidity associated with radiation therapy. The study reported an LD50 greater than 2000 mg/kg body weight, indicating a high safety margin for the compound. Histopathological analyses showed no significant adverse effects on organ function following treatment with DMA .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O2.3ClH/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3;;;/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXXGULZHPSHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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